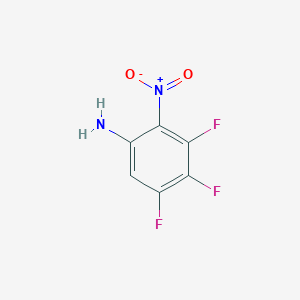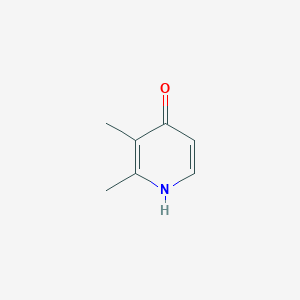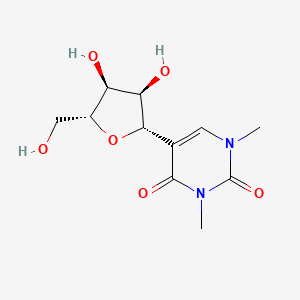
1,3-Dimethylpseudouridine
概要
説明
1,3-Dimethylpseudouridine is a modified nucleoside primarily known for its role in RNA biology . It has the molecular formula C11H16N2O6 . It’s often used in biomedical research to study diseases like cancer and viral infections, and its influence on drug efficacy, especially RNA-based therapies .
Synthesis Analysis
N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs . To overcome the inherent immunogenicity, as well as to increase the therapeutic efficacy of the molecules, uridine analogs—such as pseudouridine (Ψ) and N1 -methyl-pseudouridine (m1Ψ), are incorporated in the synthetic mRNA .Molecular Structure Analysis
The molecular structure of 1,3-Dimethylpseudouridine includes a pyrimidine ring and a ribose sugar. The molecular weight is 272.25 g/mol . The IUPAC name is 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dimethylpseudouridine include a molecular weight of 272.25 g/mol, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 6 .科学的研究の応用
1. Role in RNA Biology and Disease Research 1,3-Dimethylpseudouridine is a modified nucleoside that plays a significant role in RNA biology. It is utilized in biomedical research to study various diseases, including cancer and viral infections. Its influence on drug efficacy, particularly RNA-based therapies, is a key area of investigation .
Mechanisms of RNA Pseudouridylation
This compound is involved in the process of RNA pseudouridylation, where it can be catalyzed by stand-alone enzymes known as pseudouridine synthases. These enzymes recognize the substrate and catalyze the conversion of uridine to pseudouridine, which is a critical reaction in various stable RNAs across all organisms .
Suppression of Immune Response
Research has shown that mRNA containing N1-methylpseudouridine sequences can disrupt interactions with Toll-like receptor 7 (TLR7), leading to a suppression of the immune response. This property is being studied for its potential therapeutic applications in controlling undesired immune reactions .
4. Higher Fidelity Incorporation in Synthetic RNAs Studies indicate that N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs. This suggests that 1,3-Dimethylpseudouridine could be more effective for use in synthetic biology and RNA therapeutics due to its improved incorporation accuracy .
Safety and Hazards
将来の方向性
The use of chemically modified bases in synthetic mRNAs, such as 1,3-Dimethylpseudouridine, is an innovation that has allowed for both an ameliorated immune response to the synthetic molecules and increased protein expression from the mRNA . This provides an unprecedented opportunity to use synthetic mRNAs as a novel class of therapeutics for a wide range of indications, including two approved vaccines against COVID-19 .
作用機序
Target of Action
1,3-Dimethylpseudouridine is a modified nucleoside primarily known for its role in RNA biology . It is often used in biomedical research to study diseases like cancer and viral infections, and its influence on drug efficacy, especially RNA-based therapies .
Mode of Action
It is known that it is a methylated derivative of pseudouridine, which is used in in vitro transcription and for the production of rna vaccines . In vertebrates, it stimulates significantly less activation of the innate immune response compared to uridine, while the translation is stronger .
Biochemical Pathways
1,3-Dimethylpseudouridine is involved in the RNA biology pathway . Pseudouridine, the parent analogue of 1,3-Dimethylpseudouridine, is the most abundant RNA modification in cellular RNA . After transcription and following synthesis, RNA can be modified with over 100 chemically distinct modifications, including pseudouridine .
Pharmacokinetics
It is known that when incorporated into nucleic acid oligomers, they increase stability against degradation by enzymes, enhancing the drugs’ lifespan within the body . Moreover, modification strategies can mitigate potential toxic effects and reduce immunogenicity, making drugs safer and better tolerated .
Result of Action
It is known that in protein biosynthesis, it is read like uridine and enables comparatively high protein yields . More recent work has identified that 1,3-Dimethylpseudouridine can give rise to slippery sequences that promote ribosomal frameshifting .
Action Environment
The action environment of 1,3-Dimethylpseudouridine is primarily within the cellular environment, where it plays a role in RNA biology It is known that despite significant disparity at the level of nucleotide sequences between covid-19 vaccines from pfizer/biontech and moderna, the safety profile of both vaccines is comparable , suggesting that the action of 1,3-Dimethylpseudouridine is robust against environmental variations.
特性
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3/t6-,7-,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLSSKRAONJGQX-BGZDPUMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)N(C1=O)C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618852 | |
| Record name | (1S)-1,4-Anhydro-1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-D-ribitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpseudouridine | |
CAS RN |
64272-68-0 | |
| Record name | (1S)-1,4-Anhydro-1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-D-ribitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




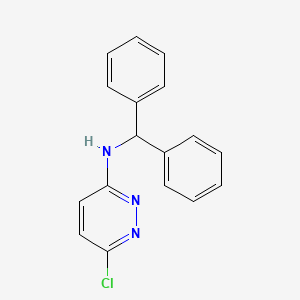
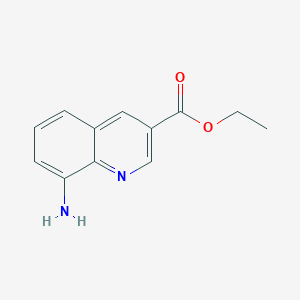
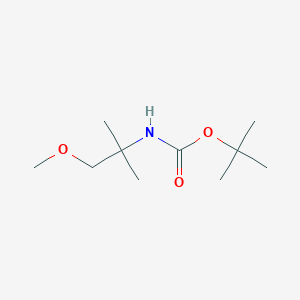
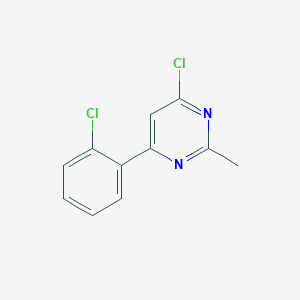
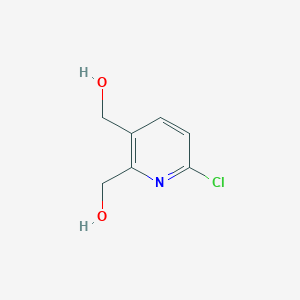


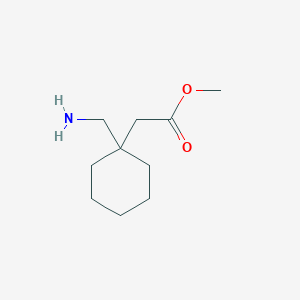

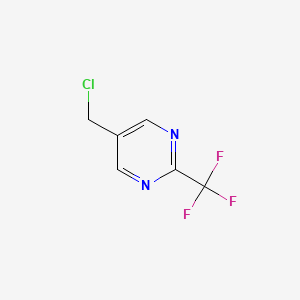
![3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B1358018.png)
